N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
Description
N-Cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a sulfinyl-containing acetamide derivative featuring a 1,3-oxazole core substituted with methyl and 2-methylphenyl groups.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-6-7-11-17(14)20-22-18(15(2)25-20)12-26(24)13-19(23)21-16-9-4-3-5-10-16/h6-8,11,16H,3-5,9-10,12-13H2,1-2H3,(H,21,23) |
InChI Key |
TTZCUTGXEVAWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-332070 involves several steps, starting with the preparation of the necessary precursors. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with a purity of 98% . Industrial production methods typically involve large-scale chemical synthesis using advanced techniques to ensure high yield and purity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide exhibit anticancer properties. For instance, derivatives of oxazoles have been shown to modulate pathways involved in cancer cell proliferation and apoptosis. The sulfinyl group in the compound enhances its biological activity, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Studies have demonstrated that oxazole derivatives possess antimicrobial activity against various pathogens. The specific structure of this compound suggests potential efficacy against bacterial and fungal infections. A comparative analysis with existing antimicrobial agents could provide insights into its effectiveness.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
Reaction Pathways
- Formation of the Oxazole Ring : The initial step often involves the condensation of appropriate aldehydes and amines to form the oxazole structure.
- Sulfinyl Group Introduction : Subsequent reactions introduce the sulfinyl moiety, which is crucial for enhancing the compound's biological properties.
- Cyclization : Final steps involve cyclization and purification processes to yield the target compound.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Anticancer Research
A notable study explored the effects of a related oxazole derivative on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Screening
In another investigation, N-cyclohexyl derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the oxazole structure enhanced antimicrobial potency compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of WAY-332070 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are not fully elucidated and require further research .
Biological Activity
N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, similar oxazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3f | Escherichia coli | 0.21 |
| Compound 3a | Micrococcus luteus | 30 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of N-cyclohexyl derivatives on human cell lines. The MTT assay indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The results suggest that these compounds could serve as potential leads in anticancer drug development.
Table 2: Cytotoxicity Assessment
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3g | HaCat (keratinocytes) | 25 |
| Compound 3f | Balb/c 3T3 (fibroblasts) | 30 |
The mechanism by which N-cyclohexyl derivatives exert their biological effects involves interaction with microbial enzymes and cellular targets. Molecular docking studies have shown that these compounds can bind effectively to the active sites of vital bacterial enzymes such as DNA gyrase and MurD, crucial for bacterial replication and cell wall synthesis .
Figure 1: Binding Interactions
Binding Interactions (Hypothetical link for illustration)
Case Studies
A notable study highlighted the efficacy of a related compound in treating infections caused by resistant bacterial strains. The compound demonstrated not only antimicrobial activity but also synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Sulfinyl vs.
- Oxazole vs. Benzimidazole/Thiazolidinone: The 1,3-oxazole core (as in the target and iCRT3) is less bulky than benzimidazole (3j/3k) or thiazolidinone (3e-I/3e-A), which could enhance membrane permeability .
Tautomerism and Stability
Such behavior might influence its metabolic stability compared to non-tautomeric analogs like iCRT3 .
Q & A
Q. What are the recommended synthetic routes for preparing N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Oxazole ring construction : Reacting 2-methylphenyl precursors with methyl-substituted reagents under controlled conditions to form the oxazole core .
- Sulfinyl group introduction : Oxidizing the thioether intermediate (e.g., using meta-chloroperbenzoic acid) to form the sulfinyl moiety. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-oxidation to sulfones .
- Acetamide coupling : Reacting the sulfinyl-oxazole intermediate with cyclohexylamine derivatives via nucleophilic acyl substitution. Catalysts like DCC (dicyclohexylcarbodiimide) can enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the cyclohexyl, oxazole, and sulfinyl groups. Aromatic protons (δ 6.5–8.0 ppm) and sulfinyl S=O (δ ~2.8 ppm in ¹H, δ ~50 ppm in ¹³C) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS with <5 ppm error) .
- X-ray crystallography : Resolves stereochemistry of the sulfinyl group, critical for chiral centers .
Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and analyze for sulfoxide-to-sulfone conversion .
Advanced Research Questions
Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested experimentally?
- Hypothesis : The sulfinyl group may interact with cysteine residues in target enzymes (e.g., kinases or proteases) via reversible disulfide bonding .
- Testing :
- Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s potency?
- Substituent variation : Synthesize analogs with modifications to:
- Biological evaluation : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) .
Q. What advanced spectroscopic or computational methods can elucidate electronic properties relevant to reactivity?
- FTIR and Raman spectroscopy : Map vibrational modes of the sulfinyl group (S=O stretch ~1040 cm⁻¹) to assess electronic environment .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. MESP (molecular electrostatic potential) maps identify nucleophilic/electrophilic sites .
Q. How can enantiomeric purity of the sulfinyl group be ensured, and what are the implications for bioactivity?
- Chiral separation : Use chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves .
- Bioactivity correlation : Enantiomers may exhibit differential binding to chiral protein pockets (e.g., tested via SPR) .
Q. What in silico strategies are recommended for predicting metabolic pathways and potential toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
